molecular formula C15H12N4OS2 B5867363 N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide

N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B5867363
M. Wt: 328.4 g/mol
InChI Key: GVTSIEMFOQQITJ-UHFFFAOYSA-N
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Description

“N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide” is a synthetic organic compound that features a thiazole ring, a pyrimidine ring, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide” typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors such as α-haloketones with thiourea.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a substitution reaction.

    Formation of the Pyrimidine Ring: This can be synthesized through a multi-step process involving the condensation of appropriate precursors.

    Linking the Thiazole and Pyrimidine Rings: This step involves the formation of a sulfanyl linkage.

    Formation of the Acetamide Group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: This could involve the oxidation of the sulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, or other electrophiles/nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or tool compound in biological studies.

    Medicine: Investigation of its potential as a therapeutic agent due to its structural features.

    Industry: Possible applications in materials science or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of “N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide” would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide: can be compared with other thiazole or pyrimidine derivatives.

    Thiazole Derivatives: Compounds such as thiamine (vitamin B1) or sulfathiazole.

    Pyrimidine Derivatives: Compounds such as uracil, thymine, or cytosine.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and rings, which may confer unique biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS2/c20-13(10-22-14-16-7-4-8-17-14)19-15-18-12(9-21-15)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTSIEMFOQQITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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